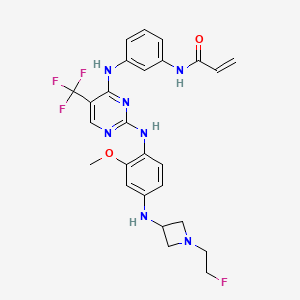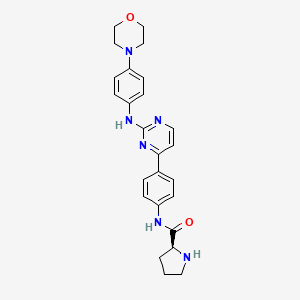
XL019
Übersicht
Beschreibung
XL019 ist ein selektiver Inhibitor der cytoplasmatischen Tyrosinkinase Januskinase 2 (JAK2). Diese Verbindung hat ein erhebliches Potenzial in der Behandlung verschiedener Krebsformen gezeigt, insbesondere bei solchen, die Mutationen in JAK2 beinhalten. Die Aktivierung von JAK2 ist ein häufiges Merkmal in vielen menschlichen Tumoren, was this compound zu einem vielversprechenden Kandidaten für eine gezielte Krebstherapie macht .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung spezifischer funktioneller Gruppen, um seine Aktivität und Selektivität zu verbessern. Die Verbindung wird typischerweise durch eine Reihe organischer Reaktionen synthetisiert, darunter Aminierung, Cyclisierung und Kupplungsreaktionen. Das Endprodukt wird mit chromatographischen Techniken gereinigt, um eine hohe Reinheit zu erzielen .
In industriellen Umgebungen wird die Produktion von this compound unter optimierten Reaktionsbedingungen hochskaliert, um Konsistenz und Effizienz zu gewährleisten. Die Verbindung wird häufig in großen Mengen unter Verwendung von Batch- oder kontinuierlichen Fließprozessen hergestellt, abhängig von den spezifischen Anforderungen der Produktionsanlage .
Wissenschaftliche Forschungsanwendungen
XL019 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um den JAK/STAT-Signalweg und seine Rolle in verschiedenen zellulären Prozessen zu untersuchen.
Biologie: In der Forschung eingesetzt, um die molekularen Mechanismen zu verstehen, die Krebs und andere Krankheiten mit JAK2-Mutationen zugrunde liegen.
Medizin: Als potenzieller therapeutischer Wirkstoff für die Behandlung myeloproliferativer Erkrankungen wie Myelofibrose, Polycythaemia vera und essentieller Thrombozythämie untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf den JAK/STAT-Signalweg abzielen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es die Aktivität von JAK2 selektiv hemmt. JAK2 wird durch Zytokin- und Wachstumsfaktorrezeptoren aktiviert, was zur Phosphorylierung von Mitgliedern der Signaltransduktor- und Aktivator-of-Transcription (STAT)-Familie induzierbarer Transkriptionsfaktoren führt. Die Aktivierung des JAK/STAT-Signalwegs fördert das Zellwachstum und das Überleben, was ein häufiges Merkmal menschlicher Tumoren ist. Durch die Hemmung von JAK2 unterbricht this compound diesen Signalweg und hemmt so das Tumorwachstum und die Proliferation .
Wirkmechanismus
Target of Action
The primary target of XL019 is the cytoplasmic tyrosine kinase JAK2 . JAK2 is a member of the Janus kinase family, which also includes JAK1, JAK3, and Tyk2 . These kinases are essential for signaling by cytokine and growth factor receptors that lack intrinsic kinase activity .
Mode of Action
this compound acts as a selective inhibitor of JAK2 . It inhibits JAK2 by binding to it, thereby preventing its activation . JAK2 is normally activated by cytokine and growth factor receptors, and once activated, it phosphorylates members of the STAT family of inducible transcription factors . By inhibiting JAK2, this compound prevents this phosphorylation, thereby disrupting the JAK/STAT signaling pathway .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK/STAT pathway . This pathway is involved in promoting cell growth and survival, and its activation is a common feature of human tumors . By inhibiting JAK2, this compound disrupts the JAK/STAT pathway, potentially inhibiting tumor growth .
Pharmacokinetics
The pharmacodynamic properties of this compound are favorable, and it has a good safety profile .
Result of Action
The inhibition of JAK2 by this compound can lead to a reduction in cell growth and survival, particularly in the context of certain cancers . For example, JAK2 is activated by mutation in the majority of patients with polycythemia vera and essential thrombocytosis, and appears to drive the inappropriate growth of blood cells in these conditions . Therefore, the inhibition of JAK2 by this compound could potentially reduce the growth of these blood cells .
Action Environment
For example, patients with and without the JAK2V617F mutation appear to benefit to the same extent from JAK inhibitors .
Vorbereitungsmethoden
The synthesis of XL019 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to enhance its activity and selectivity. The compound is typically synthesized through a series of organic reactions, including amination, cyclization, and coupling reactions. The final product is purified using chromatographic techniques to achieve high purity .
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The compound is often produced in large quantities using batch or continuous flow processes, depending on the specific requirements of the manufacturing facility .
Analyse Chemischer Reaktionen
XL019 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was oft zur Bildung von Oxiden oder anderen sauerstoffhaltigen Verbindungen führt.
Reduktion: Diese Reaktion beinhaltet die Aufnahme von Elektronen oder die Entfernung von Sauerstoff, was zur Bildung reduzierter Verbindungen führt.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um die Substitutionsreaktionen zu erleichtern. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Vergleich Mit ähnlichen Verbindungen
XL019 zeichnet sich durch seine hohe Selektivität für JAK2 im Vergleich zu anderen Mitgliedern der JAK-Familie aus, wie z. B. JAK1 und JAK3. Diese Selektivität ist entscheidend, um Off-Target-Effekte zu minimieren und die therapeutische Wirksamkeit der Verbindung zu verbessern. Ähnliche Verbindungen umfassen:
Ruxolitinib: Ein JAK1- und JAK2-Inhibitor, der zur Behandlung von Myelofibrose und Polycythaemia vera eingesetzt wird.
Tofacitinib: Ein JAK1-, JAK2- und JAK3-Inhibitor, der zur Behandlung von rheumatoider Arthritis und anderen Autoimmunerkrankungen eingesetzt wird.
Baricitinib: Ein JAK1- und JAK2-Inhibitor, der zur Behandlung von rheumatoider Arthritis eingesetzt wird
This compound zeichnet sich durch seine überlegene Selektivität für JAK2 aus, was es zu einem vielversprechenden Kandidaten für eine gezielte Krebstherapie mit potenziell weniger Nebenwirkungen macht .
Eigenschaften
IUPAC Name |
(2S)-N-[4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]phenyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c32-24(23-2-1-12-26-23)28-19-5-3-18(4-6-19)22-11-13-27-25(30-22)29-20-7-9-21(10-8-20)31-14-16-33-17-15-31/h3-11,13,23,26H,1-2,12,14-17H2,(H,28,32)(H,27,29,30)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOCDPQFIXDIMS-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)C3=NC(=NC=C3)NC4=CC=C(C=C4)N5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
XL019 is a selective inhibitor of the cytoplasmic tyrosine kinase JAK2. JAK2 is activated by cytokine and growth factor receptors and phosphorylates members of the STAT family of inducible transcription factors. Activation of the JAK/STAT pathway promotes cell growth and survival, and is a common feature of human tumors. JAK2 is activated by mutation in the majority of patients with polycythemia vera and essential thrombocytosis and appears to drive the inappropriate growth of blood cells in these conditions. | |
| Record name | XL019 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
945755-56-6 | |
| Record name | XL-019 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945755566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XL-019 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L1AM42NVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



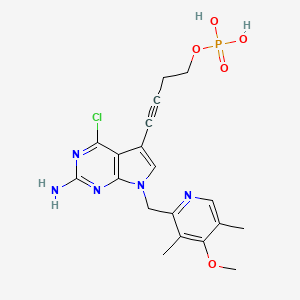
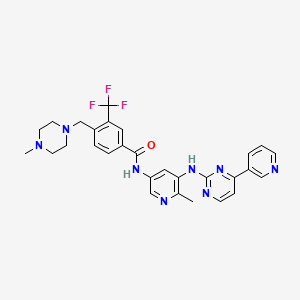
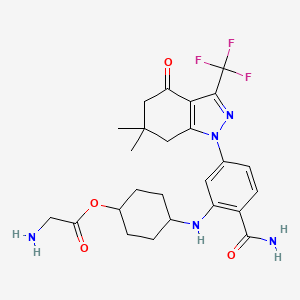
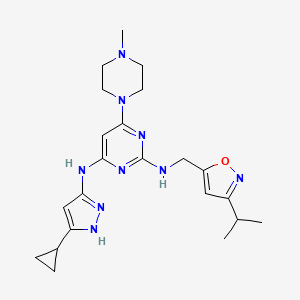
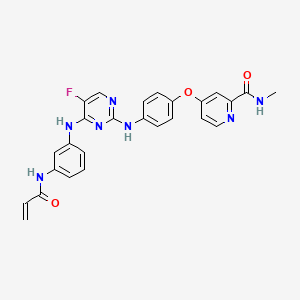
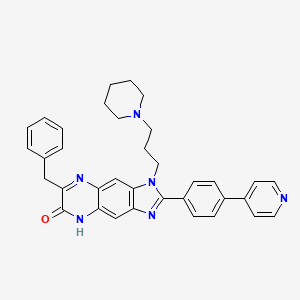
![9-(1-Methyl-4-pyrazolyl)-1-[1-(1-oxoprop-2-enyl)-2,3-dihydroindol-6-yl]-2-benzo[h][1,6]naphthyridinone](/img/structure/B611972.png)
![6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one](/img/structure/B611973.png)
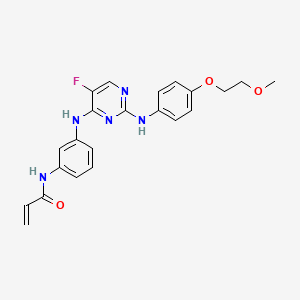
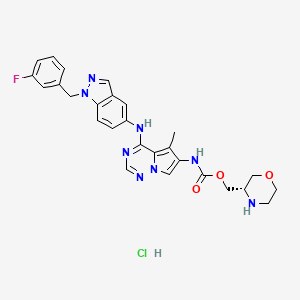

![4-Amino-18,20-Dimethyl-7-Thia-3,5,11,15-Tetraazatricyclo[15.3.1.1(2,6)]docosa-1(20),2,4,6(22),17(21),18-Hexaene-10,16-Dione](/img/structure/B611980.png)
